molecular formula C11H10BrNO B12127505 5-(4-Bromophenyl)-2-furyl]methylamine hydrochloride

5-(4-Bromophenyl)-2-furyl]methylamine hydrochloride

Cat. No.: B12127505
M. Wt: 252.11 g/mol
InChI Key: XAJMJYPAJNLKIS-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-furyl]methylamine hydrochloride is an organic compound that features a bromophenyl group attached to a furyl ring via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-2-furyl]methylamine hydrochloride typically involves the reaction of 4-bromobenzylamine with 2-furylmethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-furyl]methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of furyl ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-(4-Bromophenyl)-2-furyl]methylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2-furyl]methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzylamine
  • 2-Furylmethylamine
  • 4-Bromo-N-methylaniline hydrochloride

Uniqueness

5-(4-Bromophenyl)-2-furyl]methylamine hydrochloride is unique due to its combined bromophenyl and furyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

[5-(4-bromophenyl)furan-2-yl]methanamine

InChI

InChI=1S/C11H10BrNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H,7,13H2

InChI Key

XAJMJYPAJNLKIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CN)Br

Origin of Product

United States

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